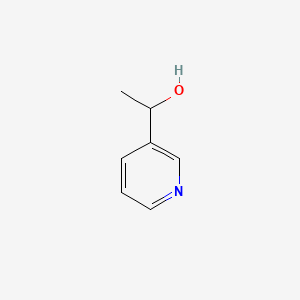

3-(1-Hydroxyethyl)pyridine

Beschreibung

Foundational Significance in Organic Synthesis and Medicinal Chemistry

3-(1-Hydroxyethyl)pyridine serves as a crucial intermediate in the synthesis of more complex molecules. chemicalbook.com Its bifunctional nature, possessing both a hydroxyl group and a pyridine (B92270) ring, allows for a wide range of chemical transformations. In organic synthesis, it is utilized as a precursor for creating diverse molecular architectures. For instance, it can undergo reactions at the hydroxyl group, such as esterification or etherification, while the pyridine ring can participate in various coupling reactions or modifications.

In medicinal chemistry, this compound is a key component in the development of new therapeutic agents. Its pyridine moiety can interact with biological targets through various non-covalent interactions, while the hydroxyethyl (B10761427) side chain provides a point for further structural elaboration to optimize pharmacological properties. Research has shown its incorporation into molecules designed for a variety of therapeutic applications, including the treatment of non-alcoholic fatty liver disease. google.com A notable example is its use in the synthesis of a hydroxylated derivative of Pioglitazone, a compound investigated for its potential in treating this condition. google.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is evidenced by its frequent appearance in scientific literature, spanning from fundamental synthetic methodology to applied materials science. Research trajectories involving this compound are diverse and continue to expand.

One area of focus is its use in the development of novel catalysts. For example, it has been incorporated into ruthenium-based catalysts for olefin metathesis, a powerful carbon-carbon bond-forming reaction. beilstein-journals.org The pyridine component of the molecule can act as a ligand, influencing the catalytic activity and stability of the metal complex. beilstein-journals.org

Furthermore, derivatives of this compound have been studied for their potential in materials science. For example, 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol has been investigated for its adsorption properties on graphene-related materials using computational methods like Density Functional Theory (DFT). researchgate.net Such studies are crucial for designing new materials with specific electronic and adsorption characteristics.

The synthesis of various derivatives and analogues of this compound is also an active area of research. acs.orgacs.org This includes the preparation of chiral enantiomers, such as (R)-3-(1-Hydroxyethyl)pyridine and (S)-3-(1-Hydroxyethyl)pyridine, which are important for the synthesis of enantiomerically pure pharmaceuticals. alfa-chemistry.comnih.gov

Properties of this compound and its Isomers

| Property | This compound | (R)-3-(1-Hydroxyethyl)pyridine | (S)-3-(1-Hydroxyethyl)pyridine 1-oxide |

|---|---|---|---|

| CAS Number | 4754-27-2 chemicalbook.com | 7606-26-0 alfa-chemistry.com | 129547-86-0 nih.gov |

| Molecular Formula | C7H9NO chemicalbook.com | C7H9NO alfa-chemistry.com | C7H9NO2 nih.gov |

| Molecular Weight | 123.15 g/mol chemicalbook.com | 123.15 g/mol alfa-chemistry.com | 139.15 g/mol nih.gov |

| Boiling Point | Not specified | 239.602ºC at 760 mmHg alfa-chemistry.com | Not specified |

| Flash Point | Not specified | 98.708ºC alfa-chemistry.com | Not specified |

| Density | Not specified | 1.083g/cm³ alfa-chemistry.com | Not specified |

| Physical Form | Liquid sigmaaldrich.com | Not specified | Not specified |

| Purity | 98% sigmaaldrich.com | 96% alfa-chemistry.com | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909829 | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4754-27-2, 10593-35-8 | |

| Record name | α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, alpha-methyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4754-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylpyridine-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-PYRIDYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for 3 1 Hydroxyethyl Pyridine and Its Analogues

Precision Synthesis of the Pyridine (B92270) Core and its Hydroxyethyl (B10761427) Side Chain

The construction of the 3-(1-hydroxyethyl)pyridine scaffold involves targeted methodologies for both the formation of the pyridine ring and the introduction of the essential hydroxyethyl group at the 3-position.

Targeted Functionalization via Organometallic Reagents

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of pyridine derivatives. The addition of organolithium and Grignard reagents to pyridine precursors is a common strategy. libretexts.org For instance, the reaction of 3-cyanopyridine (B1664610) with organolithium or Grignard reagents can lead to the formation of 2-substituted 5-cyanopyridines. Similarly, reacting 3,4-dimethyl-5-cyanopyridine with methylmagnesium iodide yields 3,4-dimethyl-5-acetylpyridine, which can be further functionalized. cdnsciencepub.com

The reduction of acetylpyridines is a direct route to the corresponding hydroxyethylpyridines. The reaction of 3-acetylpyridine (B27631) with dicyclopentylzinc (B12055005) has been shown to produce 1-(pyridin-3-yl)ethanol. mdpi.comresearchgate.net While this specific reaction may proceed via a reduction pathway, Grignard reactions on other pyridine derivatives, such as the addition of methylmagnesium bromide to 3-methylpicolinonitrile, can introduce the acetyl group that is a precursor to the hydroxyethyl side chain. The reaction of lithium alkyls with acetylpyridines has been studied, revealing that 3- and 4-acetylpyridines generally yield the expected addition products. rsc.orgrsc.org However, competing reactions like enolization and reduction can also occur. rsc.org The use of specific organometallic reagents like dicyclopentylzinc can favor reduction, providing a direct route to the desired alcohol. mdpi.comresearchgate.net

Pyridine N-Oxide-Catalyzed Functionalization Methodologies

Pyridine N-oxides are versatile intermediates that facilitate the functionalization of the pyridine ring, particularly at the C2 and C4 positions. scripps.edu The N-oxide group activates the ring for both nucleophilic and electrophilic attack. scripps.edu While direct side-chain functionalization at the 3-position is less common, pyridine N-oxides can be used to introduce functionality that can then be transformed into the desired hydroxyethyl group. For instance, photoinduced alkylation or acylation of pyridine N-oxides with alkynes can yield ortho-substituted pyridines. acs.org The reaction's outcome can be controlled by the presence or absence of oxygen, leading to either alkylated or acylated products. acs.org

The activation of pyridine N-oxides with agents like PyBroP allows for the introduction of a wide range of nucleophiles. researchgate.net Although this method is often used for C2-functionalization, it highlights the potential for activating the pyridine ring for subsequent modifications. researchgate.net The development of catalytic, enantioselective N-oxidation of pyridines opens new avenues for creating chiral pyridine frameworks. nih.gov These chiral N-oxides could potentially direct subsequent functionalization reactions stereoselectively.

Metal-Free Approaches to Pyridine Ring Derivatization

In recent years, metal-free C-H functionalization has emerged as a cost-effective and environmentally friendly alternative to traditional metal-catalyzed reactions. nih.govbeilstein-journals.org These methods avoid the use of transition metals, which can be toxic and expensive. nih.gov For pyridine systems, metal-free arylation has been achieved using amino-linked nitrogen heterocyclic carbenes. rsc.org Another approach involves the visible-light-induced C-H alkylation of pyridine derivatives. rsc.org

A metal-free method for the phosphination of pyridine has been theoretically studied, involving the activation of pyridine with triflic anhydride (B1165640) followed by nucleophilic attack of a phosphine. mdpi.com This strategy demonstrates a pathway for C-P bond formation without a metal catalyst. mdpi.com Furthermore, a metal-free approach for inserting a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules has been developed using formaldehyde (B43269) as both a solvent and a carbon source. nih.govacs.org While not directly applied to this compound, these examples showcase the growing potential of metal-free strategies for functionalizing pyridine and related heterocyclic systems. nih.govacs.org

Photochemical Synthesis of Pyridine-Containing Scaffolds

Photochemical methods offer unique pathways for the synthesis and functionalization of pyridine derivatives under mild conditions. Visible-light-induced reactions have gained significant attention. For example, the C-H functionalization of imidazo[1,2-a]pyridines can be achieved using visible light. mdpi.com Photoinduced intermolecular charge transfer between 1,4-dihydropyridines and N-amidopyridinium salts allows for the C4-functionalization of pyridines without a photocatalyst. organic-chemistry.org

The photolysis of pyridine derivatives in the presence of organotin compounds can lead to alkylation at the α and γ positions. capes.gov.br A notable example is the photoinduced divergent alkylation and acylation of pyridine N-oxides with alkynes. acs.org This reaction can be switched between alkylation and acylation by controlling the atmosphere (anaerobic vs. aerobic). acs.org These photochemical strategies provide access to a variety of substituted pyridines under mild, often metal-free conditions. organic-chemistry.org

N-Alkylation and Quaternization for Pyridinium (B92312) Systems

N-alkylation and quaternization of the pyridine nitrogen atom significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The Menshutkin reaction, the reaction of a tertiary amine with an alkyl halide, is the classic method for forming quaternary ammonium (B1175870) salts. mdpi.com This process is often facilitated by polar aprotic solvents. mdpi.com Various pyridine derivatives can be quaternized using different electrophiles, and microwave-assisted methods can improve yields and shorten reaction times. researchgate.net

Quaternization of pyridines with haloadamantanes has been investigated to prepare the corresponding salts. osti.gov The formation of pyridinium salts enhances the reactivity of substituents at the 2- and 4-positions. google.com For example, 4-cyanopyridine (B195900) can be quaternized and then reacted with nucleophiles. google.com Poly(4-vinylpyridine) can be quaternized with methyl iodide, and the degree of quaternization can be controlled by the molar ratio of the reagents. mdpi.com While these methods primarily activate the 2- and 4-positions, the resulting pyridinium salts can undergo further reactions, potentially leading to 3-substituted products through rearrangement or subsequent functionalization steps.

Enantioselective Synthesis and Chiral Control of this compound

The chirality of the hydroxyethyl group is a critical feature of this compound. Therefore, enantioselective synthesis and chiral control are paramount. The most common approach is the asymmetric reduction of the precursor, 3-acetylpyridine.

Several methods have been developed for the enantioselective reduction of acetylpyridines. One successful strategy employs spiroborate esters as catalysts for the borane-mediated reduction of 3-acetylpyridine. nih.gov Using BH3-SMe2 as the reducing agent and a catalytic amount of a spiroborate ester, enantiopure 1-(3-pyridyl)ethanol can be obtained. nih.gov The enantioselectivity is influenced by the catalyst loading and the solvent, with THF being the most effective. nih.gov

Another approach involves the use of dicyclopentylzinc for the reduction of 3-acetylpyridine, which can be catalyzed by a chiral ligand such as (-)-(1R,2S)-ephedrine to yield (S)-1-(pyridin-3-yl)ethanol with high enantiomeric excess. mdpi.comresearchgate.net Interestingly, this reaction exhibits asymmetric amplifying autocatalysis, where the chiral product itself acts as a catalyst to increase the enantiomeric excess of subsequent reactions. mdpi.com

Microbial reductions offer a green and highly selective alternative. Various microorganisms have been screened for their ability to reduce acetylpyridine derivatives. tandfonline.comnih.gov For example, Candida maris has been shown to reduce 5-acetylfuro[2,3-c]pyridine to the corresponding (R)-alcohol with high enantioselectivity. tandfonline.comnih.gov While the reduction of 3-acetylpyridine itself showed lower stereoselectivity with this particular strain, the potential for finding a suitable biocatalyst remains high. tandfonline.com In contrast to baker's yeast, which typically produces the (S)-alcohol, C. maris yields the (R)-enantiomer. tandfonline.com

It is noteworthy that the electrochemical reduction of 3-acetylpyridine in the presence of chiral alkaloids like brucine (B1667951) and strychnine (B123637) did not yield an optically active alcohol, whereas the 2- and 4-isomers did. acs.org This suggests that the position of the acetyl group on the pyridine ring significantly influences the effectiveness of this particular asymmetric induction method.

Biocatalytic Transformations Employing Engineered Microorganisms

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole microorganisms or isolated enzymes (ketoreductases, KREDs) to reduce ketonic precursors leverages nature's catalysts, which often operate under mild conditions with exceptional stereo- and regioselectivity. mdpi.com These enzymatic reductions typically rely on coenzymes like NADH or NADPH, and industrial processes often incorporate a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), to ensure efficiency. mdpi.comacs.org

Plant-based biocatalysts have demonstrated remarkable efficacy. For instance, dehydrogenases present in carrot roots (Daucus carota) can selectively reduce 3-acetylpyridine to (S)-3-(1-hydroxyethyl)pyridine. srce.hr This biotransformation proceeds with high conversion, yielding the product with an excellent isolated yield of 94% and a high enantiomeric excess of 98%. srce.hr The reaction follows Prelog's rule, consistently producing the (S)-alcohol. srce.hr

While many microorganisms are capable of reducing acetylpyridine derivatives, the stereoselectivity can vary significantly depending on the substrate and the microbial strain. tandfonline.com For example, the yeast Candida maris IFO10003, which effectively reduces other acetylpyridines to their corresponding (R)-alcohols, exhibits low stereoselectivity in the case of 3-acetylpyridine. tandfonline.com In contrast, baker's yeast typically reduces acetylpyridine derivatives to the (S)-alcohols. tandfonline.com The successful application of biocatalysis often requires screening a diverse range of microorganisms or employing protein engineering to develop an enzyme with the desired activity and selectivity for the target substrate. acs.orgrsc.org

Table 2: Biocatalytic Reduction of 3-Acetylpyridine

| Biocatalyst | Reaction Time | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|---|---|

| Carrot Roots (Daucus carota) | 56 h | 90% | 94% | 98% | S | srce.hr |

| Candida maris IFO10003 | Not specified | High | Not specified | Low | R | tandfonline.com |

Asymmetric Catalysis Utilizing Chiral Pyridine-Derived Ligands

In this approach, the catalyst itself contains a chiral ligand, often derived from pyridine, to create a chiral environment around the metal center. The development of such "privileged" chiral ligands has been a major focus in asymmetric synthesis. nih.gov The challenge lies in designing ligands that are both highly reactive and highly stereoselective. nih.gov

Recent advancements have led to the creation of modular and tunable chiral pyridine units (CPUs) with rigid, well-defined three-dimensional structures. nih.gov These ligands can be assembled into various chelating structures, such as chiral 2,2'-bipyridines, and have been successfully used in a range of mechanistically diverse reactions, including nickel-catalyzed reductive additions and iridium-catalyzed C-H borylation, with high enantioselectivity. nih.gov

Other classes of pyridine-derived ligands include those synthesized from chiral amino alcohols, which can be transformed into new nitrogen, sulfur, and selenium-donating ligands. mdpi.com These have been tested in palladium-catalyzed reactions like the Tsuji-Trost allylic alkylation, achieving moderate to good enantiomeric enrichment (up to 75% ee). mdpi.com Furthermore, C2-symmetric chiral pyridine-N,N′-dioxides have been developed and shown to be effective catalysts for reactions such as the Friedel–Crafts alkylation of indoles, affording products with up to 99% ee. rsc.org Chiral iridium complexes bearing carbohydrate-functionalized pyridinecarboxamide ligands have also been synthesized and used as catalysts for the asymmetric transfer hydrogenation of ketoacids in water. acs.org These examples highlight the versatility and power of using chiral pyridine-based ligands to catalyze a wide array of asymmetric transformations.

Chromatographic Methods for Enantiomeric Resolution

When a synthesis produces a racemic or enantiomerically-enriched mixture of this compound, chromatographic resolution is the primary method for separating the (R) and (S) enantiomers to obtain enantiopure compounds. mdpi.com This technique relies on high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.com CSPs create a chiral environment that causes the two enantiomers to interact differently, leading to different retention times and thus enabling their separation. mdpi.com

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely used and highly effective for resolving a broad range of chiral compounds, including those with pyridine moieties. tandfonline.comresearchgate.net For compounds structurally similar to this compound, immobilized amylose-based columns (e.g., Chiralpak IA) have proven successful. tandfonline.comresearchgate.net

The separation is achieved by carefully optimizing the mobile phase, which typically consists of a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. mdpi.comtandfonline.com The type and proportion of the alcohol modifier can significantly impact the resolution between the enantiomers. mdpi.com The method is validated to ensure its accuracy and precision, with defined limits of detection and quantification for the undesired enantiomer. tandfonline.com

Table 3: Typical Chiral HPLC Conditions for Pyridyl Alcohol Resolution

| Parameter | Condition | Reference |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized amylose-based (e.g., Chiralpak IA) | tandfonline.comresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | tandfonline.com |

| Flow Rate | ~1.2 mL/min | tandfonline.com |

| Column Temperature | 25 °C | tandfonline.com |

| Detection | UV at 254 nm | tandfonline.com |

Mechanistic Organic Chemistry and Reactivity of 3 1 Hydroxyethyl Pyridine Derivatives

Reactivity of the Hydroxyl Functional Group

The secondary alcohol moiety is a key site for synthetic modification. Its reactivity encompasses oxidation, substitution, and elimination reactions, each proceeding through distinct mechanistic pathways.

Selective Oxidation Pathways and Mechanistic Intermediates

The selective oxidation of the secondary alcohol in 3-(1-hydroxyethyl)pyridine to the corresponding ketone, 3-acetylpyridine (B27631), is a fundamental transformation. The choice of oxidant and reaction conditions is critical to prevent over-oxidation or reaction at the pyridine (B92270) ring.

Various methods can be employed for this transformation. Biocatalytic approaches, for instance, offer high selectivity. Studies on similar ethyl-substituted aromatic compounds using cytochrome P450 enzymes have demonstrated regioselective hydroxylation and oxidation at the benzylic position. uq.edu.au For example, the S244D mutant of CYP199A4 has been shown to effectively oxidize various ethylbenzene (B125841) derivatives primarily to the corresponding 1-hydroxyethyl product. uq.edu.au Further oxidation to the ketone is also observed. uq.edu.au

Chemical oxidation methods often involve metal complexes or specialized organic oxidants. For instance, metal-free oxidation systems using N-aromatic heterocyclic compounds like quinazolin-2(1H)-one (HDQ) have been developed for the selective oxidation of alcohols to aldehydes or ketones. rsc.org These reactions are proposed to proceed via a transfer hydrogenation mechanism. rsc.org Other systems, such as those involving iron or copper complexes with molecular oxygen, often proceed through peroxide intermediates. acs.org Monitoring such reactions has shown the initial formation of a peroxide, which subsequently transforms into the final carbonyl product. acs.org

Table 1: Product Distribution in the Oxidation of Ethyl-Substituted Benzenes by CYP199A4 S244D Data extracted from studies on analogous substrates to illustrate typical oxidation pathways.

| Substrate | α-Hydroxylation Product (%) | Desaturation Product (Alkene, %) |

| 4-Ethylphenol | 78 | 22 |

| 4-Ethylnitrobenzene | 99 | 1 |

| 4-Ethylbenzoate | Lower proportion | Higher proportion |

| Source: uq.edu.au |

Nucleophilic Substitution Reactions at the Carbinol Center

The hydroxyl group of this compound is a poor leaving group. Therefore, nucleophilic substitution at the carbinol carbon requires its conversion into a more reactive electrophile, typically by protonation under acidic conditions or, more commonly, by converting it into an ester of a strong acid, such as a tosylate or mesylate.

Research on the closely related 1-(2-pyridinyl)ethyl methanesulfonate (B1217627) has shown that it undergoes stereospecific substitution with various nucleophiles, including primary and secondary amines, via a classic SN2 mechanism. researchgate.net This results in a complete inversion of configuration at the chiral center. researchgate.net This high degree of stereochemical control highlights the utility of this pathway for synthesizing chiral, non-racemic 1-(pyridinyl)ethyl derivatives. The reaction's efficiency demonstrates that the pyridinylmethyl carbon center is susceptible to nucleophilic attack once the hydroxyl group is activated. researchgate.net

Density functional theory (DFT) calculations on the nucleophilic substitution of similar systems, such as acyl chlorides with pyridine, suggest that the reaction proceeds through a transition state where the LUMO is composed of mixed orbitals from both the nucleophile and the substrate. scispace.comnih.gov While this applies to pyridine acting as a nucleophile, it provides insight into the electronic interactions at play during substitution reactions involving the pyridine scaffold.

Acid-Catalyzed Rearrangements and Condensation Reactions

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water), generating a secondary carbocation at the benzylic position. This intermediate is prone to elimination and rearrangement reactions.

The most common reaction is an E1 elimination to form 3-vinylpyridine. Studies on analogous systems, such as 3-(1-hydroxyethyl)pyrazolo[1,5-a]pyridines, have shown that treatment with trifluoroacetic acid leads to the formation of the corresponding 3-vinyl derivatives. researchgate.net This dehydration product can then undergo further reactions. For instance, in the pyrazolo[1,5-a]pyridine (B1195680) series, the vinyl intermediate can react with another molecule of the starting alcohol or its carbocation to form condensation products like 1,3-disubstituted butenes. researchgate.net Similar rearrangements and eliminations are well-documented for other hydroxyethyl-substituted heterocycles and carbocycles. rsc.orgugent.be For example, pyrolysis of 3-(2'-acetoxyethyl)-2-pyrrolidone yields 3-vinyl-2-pyrrolidone, which can then isomerize to the more stable 3-ethylidene-2-pyrrolidone. rsc.org

Pyridine Ring Reactivity and Functionalization Pathways

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and occurs at the C-3 and C-5 positions. Conversely, the ring is activated towards nucleophilic attack, especially when the nitrogen is quaternized or protonated.

Regioselective C-H Functionalization Strategies (e.g., C-4 Functionalization)

Direct C-H functionalization offers an atom-economical way to modify the pyridine scaffold. The regioselectivity of these reactions is influenced by the electronic properties of the ring, the directing ability of existing substituents, and the catalyst employed. znaturforsch.com

For a 3-substituted pyridine, the C-2, C-4, and C-6 positions are electronically distinct and available for functionalization. The C-4 position is often a target for functionalization. Recent methods have focused on achieving high regioselectivity without the need for strong directing groups. nih.gov For instance, an electroreductive approach using alkyl bromides in the presence of chlorotrimethylsilane (B32843) has been shown to achieve selective C4-alkylation of pyridine derivatives. chemrxiv.org This method proceeds through a temporary dearomatization to a 1,4-difunctionalized intermediate, which re-aromatizes upon exposure to air. chemrxiv.org

Transition-metal catalysis is another powerful tool for regioselective C-H functionalization. beilstein-journals.org Depending on the metal catalyst and reaction conditions, different positions can be targeted. For example, while some catalysts favor ortho-alkylation, others can be tuned for C-4 functionalization. beilstein-journals.org The 1-hydroxyethyl group at the C-3 position, being a weak directing group, allows for functionalization at other sites, with the C-4 position being a viable target due to its position relative to the nitrogen atom and the existing substituent.

Radical and Ionic Nucleophilic Additions to Pyridinium (B92312) Rings (Minisci Reactions)

The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient N-heteroarenes. princeton.edu The reaction involves the addition of a nucleophilic radical to a protonated (or quaternized) N-heterocycle. mdpi.com The protonation of the pyridine nitrogen enhances its electron-deficient character, making it highly susceptible to radical attack. mdpi.com

For this compound, the reaction would be initiated by protonation in an acidic medium. An alkyl radical, generated from a precursor such as a carboxylic acid via oxidative decarboxylation, then adds to the pyridinium ring. mdpi.com Frontier molecular orbital analysis indicates that nucleophilic radicals preferentially attack the positions with the lowest LUMO coefficients, which in pyridinium ions are the C-2, C-4, and C-6 positions. princeton.edumdpi.com The final step is the rearomatization of the resulting radical cation intermediate by an oxidant to yield the functionalized pyridine. chim.it

Table 2: General Features of the Minisci Reaction

| Feature | Description |

| Substrate | Electron-deficient N-heteroarenes (e.g., protonated pyridines). mdpi.com |

| Reagent | Nucleophilic radical (e.g., alkyl, acyl radicals). chim.it |

| Conditions | Acidic medium, oxidative conditions. chim.it |

| Regioselectivity | Preferential attack at C-2 and C-4 (and C-6 if available) positions of the pyridinium ring. mdpi.com |

| Mechanism | 1. Radical generation. 2. Radical addition to the protonated heterocycle. 3. Oxidation to restore aromaticity. chim.it |

This reaction is highly valued for its ability to introduce alkyl groups directly onto the pyridine ring with high functional group tolerance, making it a key strategy for the late-stage modification of complex molecules. acs.org

Reaction Kinetics and Thermodynamic Considerations in Pyridine Functionalization

The functionalization of pyridine rings, including derivatives like this compound, is governed by kinetic and thermodynamic factors that dictate reaction pathways and product distributions. Theoretical studies, primarily using Density Functional Theory (DFT), provide significant insights into these aspects by calculating the energy landscapes of reaction mechanisms.

For instance, the phosphination of a pyridine ring, a representative functionalization reaction, involves several steps with distinct energy barriers. The initial activation of pyridine through reaction with an agent like trifluoroacetic anhydride (B1165640) (Tf₂O) to form an N-activated pyridinium salt is a crucial step. DFT calculations have shown that this initial activation can have a very low free energy barrier, on the order of 1.2 kcal/mol, indicating a rapid and favorable process. nih.gov Subsequent nucleophilic attack on the activated pyridine ring, for example by a phosphine, must overcome a higher energy barrier. The barrier for this nucleophilic addition step is influenced by the nature of the nucleophile and the solvent. nih.gov

In the context of specific derivatives, a DFT study on the adsorption of 6-amino-3-(1-hydroxyethyl)pyridine-2,4-diol (AHP) onto various surfaces calculated the total Gibbs free energy (ΔG) of adsorption to be between -5.07 and -11.22 kcal/mol, depending on the surface. researchgate.net The corresponding change in enthalpy (ΔH) for these interactions ranged from -2.75 to -21.44 kcal/mol. researchgate.net These values indicate a spontaneous and exothermic process, highlighting the thermodynamic favorability of such interactions.

Table 1: Thermodynamic and Kinetic Data for Pyridine Functionalization Reactions

This table presents calculated thermodynamic and kinetic parameters for various pyridine functionalization reactions, providing a comparative view of their energetic landscapes. Data is sourced from DFT studies.

| Reaction Type | System/Catalyst | Parameter | Value (kcal/mol) | Reference |

| Pyridine Activation | Pyridine + Tf₂O | ΔG Barrier | 1.2 | nih.gov |

| Phosphination (Proton Abstraction) | 2-Ph-pyridine + PPh₃ | ΔG Barrier (RDS) | 20.9 | nih.gov |

| Hydroboration (Hydride Transfer) | Pyridine + Mg-complex | ΔG Barrier (RDS) | 29.7 | frontiersin.org |

| Hydroboration (Overall) | Pyridine + Mg-complex | ΔG Reaction | -6.2 | frontiersin.org |

| Adsorption | AHP on CC Graphene Quantum Dot | ΔG Adsorption | -5.07 | researchgate.net |

| Adsorption | AHP on NNP Graphene Quantum Dot | ΔG Adsorption | -11.22 | researchgate.net |

| Adsorption | AHP on CC Graphene Quantum Dot | ΔH Adsorption | -2.75 | researchgate.net |

| Adsorption | AHP on BBP Graphene Quantum Dot | ΔH Adsorption | -21.44 | researchgate.net |

Interrupted Hydrogenation for Novel Heterocycle Synthesis

A significant advancement in the functionalization of pyridine derivatives is the strategy of "interrupted hydrogenation." nih.govnih.gov Standard metal-catalyzed hydrogenation of aromatic rings like pyridine typically proceeds to full saturation, yielding piperidine (B6355638) derivatives. nih.govd-nb.info This process involves the formation of reactive unsaturated intermediates (e.g., di- and tetrahydropyridines), which are usually consumed rapidly in subsequent reduction steps. nih.govnih.gov The interrupted hydrogenation approach aims to intercept these unsaturated intermediates and divert them into alternative reaction pathways, thereby creating more complex and functionalized molecules in a single step. nih.govresearchgate.net

This strategy overcomes the limitation of conventional hydrogenation, which solely forms new C-H and N-H bonds, by enabling the formation of other bond types, such as C-X bonds (where X is a heteroatom). d-nb.info A key application of this methodology is the asymmetric synthesis of enantioenriched δ-lactams, which are valuable structural motifs in medicinal chemistry. researchgate.netmdpi.com

The mechanism for synthesizing δ-lactams from oxazolidinone-substituted pyridines illustrates the principle of interrupted hydrogenation. nih.govd-nb.info The process begins with the diastereoselective hydrogenation of the pyridine ring, which is directed by a chiral auxiliary (the oxazolidinone group). d-nb.info After the addition of two equivalents of hydrogen, a key unsaturated imine intermediate is formed. d-nb.inforesearchgate.net Instead of undergoing further reduction to a piperidine, this reactive imine is trapped by a nucleophile present in the reaction mixture, such as water. nih.govresearchgate.net This nucleophilic substitution "interrupts" the hydrogenation cascade and leads to the formation of the δ-lactam product after ring-opening and cyclization. nih.govresearchgate.net

This approach has been successfully applied to a range of substituted pyridines, demonstrating its potential for creating diverse molecular architectures. d-nb.inforesearchgate.net The ability to harness the reactivity of partially hydrogenated intermediates opens up new avenues for synthesizing novel heterocyclic compounds that would otherwise require multi-step synthetic sequences. nih.gov

Insights from Deuterium (B1214612) Labeling and Radical Trapping Experiments

Mechanistic investigations into the reactivity of pyridine derivatives frequently employ deuterium labeling and radical trapping experiments to elucidate reaction pathways and identify transient intermediates. mdpi.comrsc.orgpurdue.edu These techniques provide crucial evidence for proposed mechanisms, particularly those involving radical species or complex rearrangements.

Deuterium Labeling is a powerful tool for tracing the fate of hydrogen atoms throughout a reaction. researchgate.netacs.org By replacing specific protons in a reactant or solvent with deuterium (D), chemists can determine the origin of protons in the final product and identify which C-H bonds are broken or formed. researchgate.netosti.govx-chemrx.com For example, in studies of iridium-catalyzed transfer hydrogenation of pyridinium salts, labeling experiments with d₂-paraformaldehyde showed deuterium incorporation in both the product and the starting material, indicating a reversible initial reduction step. researchgate.net Similarly, in the reaction of a bulky dialumane with pyridine, deuterium labeling was used to track the hydroalumination mechanism. mdpi.com Electrochemical C-H deuteration of pyridine derivatives using D₂O has also been developed, providing a method for selective labeling and mechanistic study. nih.gov

Radical Trapping Experiments are designed to detect the presence of short-lived radical intermediates. rsc.orgpurdue.eduuv.es These experiments involve adding a "radical trap" to the reaction mixture, which is a compound that reacts rapidly and selectively with radicals to form a stable, detectable adduct. nih.gov Commonly used radical traps include TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) and styrene. purdue.edunih.gov For instance, in studies of pyridine functionalization, the absence of product formation and the detection of a trapped adduct when TEMPO is added provide strong evidence for a radical-mediated pathway. rsc.orgnih.gov Spin-trapping experiments combined with electron spin resonance (e.s.r.) spectroscopy have been used to identify pyridine cation-radicals and 2-pyridyl radicals as key intermediates in the oxidation of pyridine with potassium peroxydisulphate. rsc.org These experiments are crucial for distinguishing between ionic and radical mechanisms, a common challenge in pyridine chemistry. nih.govacs.org

Advanced Spectroscopic and Diffraction Based Characterization of 3 1 Hydroxyethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. weebly.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ipb.ptethernet.edu.etbbhegdecollege.com

1D and 2D NMR Techniques for Structure Elucidation

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the initial steps in structural analysis. emerypharma.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), spin-spin coupling with neighboring protons (multiplicity and coupling constants), and the ratio of protons in different environments (integration). emerypharma.com For 3-(1-Hydroxyethyl)pyridine, the aromatic protons on the pyridine (B92270) ring and the protons of the hydroxyethyl (B10761427) group will exhibit characteristic chemical shifts and splitting patterns.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| This compound | Specific data not available in search results | Specific data not available in search results |

| Related Pyridine Derivatives | Varied shifts for aromatic and substituent protons. beilstein-journals.org | Varied shifts for aromatic and substituent carbons. beilstein-journals.org |

Applications in Reaction Monitoring and Stereochemical Assignment

NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.netresearchgate.net By acquiring NMR spectra at different time points during a reaction, the consumption of starting materials and the formation of products, such as this compound, can be observed and quantified. This allows for the optimization of reaction conditions. researchgate.net

Furthermore, NMR can be used to determine the stereochemistry of chiral molecules like this compound, which has a chiral center at the carbon bearing the hydroxyl group. The use of chiral derivatizing agents (CDAs) can be employed for this purpose. tcichemicals.comresearchgate.netmdpi.com These agents react with the chiral alcohol to form diastereomers, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee) and, in some cases, the absolute configuration. tcichemicals.comscilit.com For instance, the use of a chiral palladium-based probe has been demonstrated for the enantiodifferentiation of related N-heterocycles using ¹⁹F NMR. nih.govresearchgate.netacs.org This method relies on the formation of diastereomeric complexes that give rise to separate signals, allowing for the quantification of each enantiomer. nih.govacs.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wisdomlib.orgresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound, often with precision up to several decimal places. wisdomlib.orgresearchgate.netnih.gov This high accuracy enables the determination of the elemental formula of the molecule. For this compound (C₇H₉NO), HR-ESIMS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a specific m/z value corresponding to the calculated exact mass. rsc.orgrsc.org

Table 2: Expected HR-ESIMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₉NO + H]⁺ | 124.0757 |

Note: This is a calculated value. Experimental values would be compared to this for confirmation.

Fragmentation Pattern Analysis for Structural Connectivity

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. rsc.orgaip.org Techniques like Electron Impact (EI) ionization cause the molecule to fragment in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the bond between the pyridine ring and the ethyl side chain. aip.orglibretexts.org The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pg.edu.pl For this compound, characteristic IR absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the alcohol. beilstein-journals.orgcellmolbiol.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. d-nb.info It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.net The Raman spectrum of this compound would also show characteristic peaks for the pyridine ring vibrations and the hydroxyethyl side chain. researchgate.netrsc.org The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | ~3200-3600 |

| C-H (aromatic) | Stretching | ~3000-3100 |

| C-H (aliphatic) | Stretching | ~2850-3000 |

| C=C, C=N (pyridine ring) | Stretching | ~1400-1600 |

| C-O (alcohol) | Stretching | ~1050-1260 |

Note: These are general ranges for the expected vibrational frequencies.

Correlating Vibrational Modes with Molecular Structure

Density Functional Theory (DFT) calculations are frequently employed in conjunction with experimental spectra to achieve a more precise assignment of the observed vibrational bands. nih.govwu.ac.th These computational methods can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of complex spectra. nih.govnih.gov For instance, studies on similar pyridine derivatives, like 3-Ethylpyridine, have demonstrated excellent agreement between experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) basis set. nih.gov

Key vibrational modes for this compound include the O-H stretching of the hydroxyl group, various C-H stretching and bending modes of the pyridine ring and the ethyl side chain, C-C and C-N stretching vibrations within the pyridine ring, and skeletal vibrations of the entire molecule. nepjol.inforipublication.com The frequencies of these modes are sensitive to the molecule's conformation and any intermolecular interactions, such as hydrogen bonding. nepjol.info

Below is a table summarizing typical vibrational frequency ranges for key functional groups found in this compound, based on general spectroscopic data and computational studies of related molecules. nepjol.infonih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 | Stretching of the hydroxyl group, often broad due to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bonds on the pyridine ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of the C-H bonds in the ethyl side chain. |

| C=C, C=N Ring Stretch | 1400-1600 | Stretching vibrations within the pyridine ring. |

| C-O Stretch | 1050-1260 | Stretching of the carbon-oxygen bond in the hydroxyl group. |

| Pyridine Ring Bending | 600-1000 | In-plane and out-of-plane bending motions of the pyridine ring. |

Adsorption Phenomena Studies using IR Spectroscopy

Infrared spectroscopy is a highly effective technique for studying the adsorption of molecules onto surfaces. osti.gov Surface-enhanced infrared absorption spectroscopy (SEIRAS) is a particularly sensitive method that can detect even sub-monolayer amounts of adsorbed species. springernature.comxmu.edu.cn This technique is valuable for understanding how this compound interacts with various materials, which is relevant in fields such as catalysis and materials science. xmu.edu.cnnih.gov

When this compound adsorbs onto a surface, changes in its vibrational spectrum can be observed. acs.org These changes provide information about the orientation of the molecule on the surface and the nature of the molecule-surface interaction. For example, the interaction can occur through the nitrogen atom's lone pair of electrons, the hydroxyl group, or the π-system of the pyridine ring. nih.gov

Studies on the adsorption of pyridine and its derivatives on metal surfaces have shown that the orientation and bonding mechanism can vary depending on the metal and the experimental conditions. nih.gov For instance, on some platinum-group metals, pyridine can adsorb in an edge-on configuration, bonding through both the nitrogen atom and a carbon atom. nih.gov On other surfaces, it may adopt a tilted orientation, interacting primarily through the nitrogen lone pair. nih.gov The presence of the hydroxyethyl group in this compound introduces an additional potential interaction site through the oxygen atom, which can influence the adsorption behavior. chemrxiv.org

The analysis of SEIRA spectra of adsorbed this compound would involve monitoring shifts in the vibrational frequencies and changes in the relative intensities of the bands. acs.org For example, a significant shift in the O-H stretching frequency could indicate the involvement of the hydroxyl group in hydrogen bonding with the surface. Similarly, changes in the pyridine ring vibrations would suggest an interaction involving the aromatic system or the nitrogen atom. researchgate.net

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers, (R)- and (S)-3-(1-Hydroxyethyl)pyridine. alfa-chemistry.com Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers. bruker.com

Vibrational Circular Dichroism (VCD) Spectroscopy and DFT Integration

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com The resulting VCD spectrum provides a unique fingerprint for each enantiomer. core.ac.uk The determination of the absolute configuration is achieved by comparing the experimentally measured VCD spectrum with the theoretical spectrum predicted by DFT calculations for a known configuration (e.g., the R-enantiomer). acs.orgresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. core.ac.ukacs.org

The integration of VCD spectroscopy with DFT calculations has become a reliable method for the stereochemical analysis of chiral molecules, including those with conformational flexibility. researchgate.netrsc.org For complex molecules, it is often necessary to calculate the VCD spectra for multiple low-energy conformers and then generate a Boltzmann-averaged spectrum for comparison with the experimental data. researchgate.net

Electronic Circular Dichroism (ECD) for Chiral Molecule Characterization

Electronic circular dichroism (ECD) is another chiroptical technique that probes the differential absorption of circularly polarized ultraviolet and visible light. nih.gov ECD spectroscopy is particularly useful for chiral molecules containing chromophores, which are parts of the molecule that absorb light in this region. nih.gov The pyridine ring in this compound acts as a chromophore, making ECD a suitable method for its stereochemical analysis. nih.gov

Similar to VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent DFT (TD-DFT). nih.govresearchgate.net The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore, thus providing definitive stereochemical information. nih.govicm.edu.pl

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. rsc.orgresearchgate.net By scattering X-rays off the electron clouds of the atoms in a crystal lattice, a three-dimensional map of the electron density can be generated, from which the atomic positions can be determined.

For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the conformation of the molecule in the solid state. iucr.org It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how the molecules pack together in the crystal. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 1 Hydroxyethyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intricacies of molecular systems like 3-(1-Hydroxyethyl)pyridine. DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to model the molecule's properties with high accuracy. ripublication.comwu.ac.th

DFT calculations allow for the precise prediction of the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These computational results can be compared with experimental data, often from X-ray crystallography, to validate the theoretical model. wu.ac.thnih.gov For instance, in related pyridine-alcohol derivatives, DFT calculations have accurately reproduced bond lengths and angles, showing excellent agreement with experimental structures. iucr.org

Table 1: Calculated Electronic Properties of a Representative Pyridine (B92270) Derivative (Note: Data is illustrative, based on typical DFT calculations for similar structures)

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 3.2 D | Measures the net molecular polarity. |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions (f(r)) are powerful tools for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. tandfonline.comnih.gov The function f+(r) indicates sites susceptible to nucleophilic attack, while f-(r) points to sites prone to electrophilic attack. nih.govmdpi.com

Other global reactivity descriptors derived from HOMO and LUMO energies include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors help in predicting how this compound will interact with other reagents. For example, analysis of the Molecular Electrostatic Potential (MEP) map visually identifies the electrophilic (positive potential, typically around hydrogen atoms) and nucleophilic (negative potential, often near heteroatoms like nitrogen and oxygen) regions of the molecule. tandfonline.com

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental spectra for validation. DFT calculations can accurately predict vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts. ripublication.comwu.ac.th

Predicted vibrational spectra are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. wu.ac.th This allows for confident assignment of vibrational modes to specific functional groups and motions within the molecule. ripublication.com Similarly, Time-Dependent DFT (TD-DFT) is used to simulate UV-Vis spectra, providing insights into electronic transitions, such as π-π* or n-π* transitions, and intramolecular charge transfer (ICT). grafiati.com For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (¹H and ¹³C), which are then compared with experimental values. wu.ac.th

Table 2: Comparison of Experimental vs. Calculated Vibrational Frequencies for a Pyridine Derivative (Note: Data is illustrative and represents typical findings in DFT-based spectroscopic studies)

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated DFT (cm-1) | Assignment |

|---|---|---|---|

| O-H stretch | 3450 | 3465 | Stretching of the hydroxyl group |

| C-H stretch (aromatic) | 3055 | 3060 | Pyridine ring C-H stretching |

| C=N stretch | 1590 | 1595 | Pyridine ring stretching |

| C-O stretch | 1080 | 1088 | Stretching of the alcohol C-O bond |

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The analysis of a transition state's geometry and energy (the activation energy) provides a deep understanding of the reaction pathway. researchgate.net For reactions involving similar molecules, such as the decomposition of hydroxyethyl (B10761427) radicals, ab initio studies have been used to explore different pathways like hydrogen shifts and bond cleavages. wayne.edu While specific studies on this compound are not abundant, the methodologies are well-established for elucidating mechanisms such as phosphoryl and sulfuryl transfer reactions involving pyridyl leaving groups. whiterose.ac.uk These calculations can determine whether a reaction is concerted or stepwise and can predict stereoselectivity and regioselectivity. researchgate.net

The flexibility of the hydroxyethyl side chain in this compound allows for multiple conformations. Conformational analysis, often performed using a combination of molecular mechanics and DFT, helps identify the most stable conformers and the energy barriers between them. core.ac.uknih.gov The relative energies of different conformations can reveal the most likely shapes the molecule will adopt. nih.gov

Furthermore, computational studies are crucial for analyzing intermolecular interactions, such as hydrogen bonding. The hydroxyl group and the pyridine nitrogen are both capable of participating in hydrogen bonds, which significantly influence the compound's physical properties and its interactions in biological systems. nih.gov DFT calculations can quantify the strength of these interactions. nih.gov For instance, studies on related molecules have analyzed C-H···N and O-H···N hydrogen bonds, determining their geometries and interaction energies, which are vital for crystal engineering and understanding molecular recognition. nih.govnih.gov

Mechanistic Pathway Elucidation through Transition State Analysis

Advanced Computational Studies on Derivatives (e.g., Pyridinium (B92312) Ionic Liquids)

The quaternization of the pyridine nitrogen in this compound leads to the formation of pyridinium cations, which can be used to create ionic liquids (ILs). frontiersin.org Computational studies on these derivatives are essential for understanding and predicting their physicochemical properties. researchgate.net

DFT and molecular dynamics simulations are used to study hydroxyl-functionalized pyridinium ILs. frontiersin.orgmdpi.com These studies investigate how the structure of the cation and the nature of the anion affect properties like density, viscosity, and conductivity. frontiersin.orgresearchgate.net Theoretical calculations can predict charge distribution, showing how alkyl substitutions on the pyridine ring influence the positive charge on the nitrogen atom. frontiersin.org These computational models also explore the complex intermolecular forces, including electrostatic interactions and hydrogen bonding between the hydroxyl group, the cation, and the anion, which govern the IL's bulk properties. mdpi.com The agreement between experimental data and predicted values for properties like thermal stability and electrochemical windows validates the computational models and aids in the rational design of new ILs for specific applications, such as electrolytes for batteries. frontiersin.orgauctoresonline.org

Prediction of Physicochemical and Electrochemical Properties

Theoretical calculations are widely employed to estimate the physicochemical properties of novel or uncharacterized compounds. For this compound, various descriptors have been computed using established methodologies such as Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) models. These predictions are crucial for applications in drug design, material science, and chemical synthesis.

A number of key physicochemical parameters for this compound have been predicted through computational means. nih.gov The PubChem database, for instance, provides a collection of computed properties for the (S)-enantiomer, (1S)-1-pyridin-3-ylethanol. nih.gov These data points, generated by various computational models, offer a glimpse into the molecule's behavior and characteristics.

Table 1: Predicted Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 123.15 g/mol | PubChem 2.1 |

| XLogP3 | 0.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.6.11 |

| Rotatable Bond Count | 1 | Cactvs 3.4.6.11 |

| Exact Mass | 123.068413911 Da | PubChem 2.1 |

| Topological Polar Surface Area | 33.1 Ų | Cactvs 3.4.6.11 |

Data sourced from PubChem CID 10725338. nih.gov

In addition to these properties, theoretical studies on related hydroxyl-functionalized pyridinium ionic liquids have demonstrated that electrochemical properties, such as the electrochemical window, can be reliably predicted. frontiersin.org These studies show good agreement between experimental values and those obtained through theoretical calculations. frontiersin.org For this compound, similar computational approaches could predict its electrochemical stability and behavior, which is essential for its potential use in applications like electrolytes for batteries or as a medium for electrochemical reactions. frontiersin.org

Charge Distribution and Electronic Effects within the Pyridinium Ring

The electronic properties of the pyridine ring are a central feature of its chemistry. The nitrogen atom is more electronegative than the carbon atoms, leading to a permanent dipole and a general electron-withdrawing effect (inductive effect) on the ring. This results in the carbon atoms of the pyridine ring being electron-deficient compared to those in a benzene (B151609) ring.

The introduction of a 1-hydroxyethyl substituent at the 3-position further modulates this electronic landscape. Computational studies on substituted pyridines confirm that substituents significantly influence the charge distribution within the ring. frontiersin.org Specifically, studies on N-alkylated and ring-substituted pyridinium cations show that alkyl groups affect the partial positive charge on the nitrogen atom. frontiersin.org

While a specific charge analysis for this compound is not detailed in the available literature, the principles can be inferred from related DFT studies. For example, a DFT study on 6-amino-3-(1-hydroxyethyl)pyridine-2,4-diol (AHP) included charge analysis as a key part of its investigation, indicating the utility of this method for understanding intramolecular interactions. researchgate.net The 1-hydroxyethyl group, containing an electronegative oxygen atom, can exert its own electronic effects. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom itself is a hydrogen bond acceptor. These interactions, along with the inductive effects of the alkyl chain, alter the electron density across the pyridine ring.

Research Applications and Functional Roles of 3 1 Hydroxyethyl Pyridine in Chemical Sciences

Strategic Building Block in Pharmaceutical and Agrochemical Research

The functional groups of 3-(1-Hydroxyethyl)pyridine, namely the hydroxyl group and the pyridine (B92270) ring, make it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The pyridine ring, in particular, is a common motif in drug discovery due to its ability to improve water solubility and its stability in biological systems. nih.govnih.gov

Precursors to Active Pharmaceutical Ingredients and Intermediates

This compound serves as a key starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs) and their intermediates. chemicalbook.com The hydroxyl group can be readily modified or replaced to introduce other functionalities, while the pyridine ring often forms the core structure of the final drug molecule. For instance, pyridine derivatives are essential components in drugs targeting a wide range of conditions, from bacterial infections to cancer. nih.govmdpi.com The synthesis of these complex molecules often involves multi-step processes where this compound or its derivatives are introduced at a critical stage. nih.govbeilstein-journals.org

One notable application is in the development of gamma-secretase modulators for conditions like Alzheimer's disease. nih.gov Research has shown that incorporating a methoxypyridine motif, which can be derived from the hydroxypyridine structure, into tetracyclic scaffolds can lead to compounds with improved activity in reducing harmful amyloid-beta peptides. nih.gov Furthermore, the chiral nature of this compound, specifically the (S)-enantiomer, makes it a valuable building block for creating stereospecific pharmaceuticals, which is often crucial for efficacy and safety. fenjinbio.com

Below is a table summarizing some of the APIs and intermediates that can be synthesized from this compound:

| API/Intermediate | Therapeutic Area/Application | Role of this compound |

| Gamma-Secretase Modulators | Alzheimer's Disease | Precursor for the methoxypyridine core |

| Oxazolidinone Derivatives | Antibacterial | Building block for the pyridine ring component |

| Chiral Piperidine (B6355638) Derivatives | Various | Chiral starting material for asymmetric synthesis |

| Betahistine | Anti-vertigo | Precursor to the 2-vinylpyridine (B74390) intermediate |

Design and Synthesis of Drug-Like Molecules with Enhanced Properties

The structural features of this compound are advantageous in the design of drug-like molecules with enhanced properties. The pyridine nucleus can improve the pharmacokinetic profile of a drug, including its solubility and ability to cross biological membranes. nih.gov The hydroxyl group provides a site for modification to fine-tune the molecule's interaction with its biological target.

For example, in the development of antibacterial agents, the pyridine ring of linezolid (B1675486) analogues has been modified to explore structure-activity relationships. nih.gov Replacing a benzene (B151609) ring with a pyridine heterocycle is a common strategy in drug design to improve properties like metabolic stability and binding affinity. nih.gov The synthesis of such analogues often involves a lengthy linear pathway where a pyridine-containing intermediate is a key component. nih.gov

Advanced Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate for ligand design in coordination chemistry. nih.gov These atoms can coordinate with metal ions to form stable complexes with a wide range of applications in catalysis and materials science. nih.govrsc.org

Development of Chiral Ligands for Enantioselective Catalysis

The chiral center in this compound allows for the development of chiral ligands that can be used in enantioselective catalysis. fenjinbio.com These ligands can create a chiral environment around a metal center, enabling the catalyst to selectively produce one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active.

For instance, chiral iridium catalysts bearing spiro pyridine-aminophosphine ligands have been shown to be highly efficient in the asymmetric hydrogenation of ketones, producing chiral alcohols with excellent yields and enantioselectivities. researchgate.net Similarly, chiral half-sandwich rhodium(III) and iridium(III) complexes containing hydroxymethylpyridine ligands have been used as Brønsted acid catalysts for the enantioselective Friedel–Crafts addition of indoles to trifluoropyruvates. researchgate.net

The table below highlights some examples of chiral ligands derived from pyridine-alcohol structures and their applications in enantioselective catalysis:

| Chiral Ligand Type | Metal | Catalyzed Reaction |

| Spiro Pyridine-Aminophosphine | Iridium | Asymmetric Hydrogenation of Ketones |

| Hydroxymethylpyridine-Phosphoramidite | Rhodium, Iridium | Enantioselective Friedel-Crafts Addition |

| Imidazolidin-4-one Derivatives | Copper(II) | Asymmetric Henry Reactions |

Synthesis and Characterization of Metal Complexes for Catalytic and Material Applications

This compound and its derivatives can form a variety of metal complexes with interesting structural features and potential applications. nih.gov The coordination mode of the ligand can vary, leading to the formation of mononuclear or polynuclear complexes with different geometries. nih.govrsc.org

For example, copper(II) complexes with 2-(hydroxyethyl)pyridine have been synthesized and characterized, revealing square planar or square pyramidal geometries. rsc.org These complexes have been studied for their magnetic properties and potential as anticancer agents. rsc.org Nickel(II) complexes with similar ligands have also been investigated for their fluorescent properties, which could be useful in the development of organic light-emitting diodes (OLEDs). nih.gov

The following table summarizes some of the metal complexes formed with pyridine-alcohol ligands and their potential applications:

| Metal Ion | Ligand | Potential Application |

| Copper(II) | 2-(Hydroxyethyl)pyridine | Anticancer agents, Magnetic materials |

| Nickel(II) | 2-(Hydroxyethyl)pyridine | Fluorescent materials (OLEDs) |

| Iron(III), Lead(II) | 3-Hydroxypyridine-2(1H)-thiones | Metal chelation |

| Cadmium(II), Copper(II) | N4-hydroxyethyl-pyridinealdehyde thiosemicarbazone | Antibacterial agents |

Formation of Multidentate Chelating Agents (e.g., Hydroxypyridinones)

This compound can be a precursor for the synthesis of multidentate chelating agents, such as hydroxypyridinones (HOPOs). kcl.ac.ukresearchgate.net HOPOs are a class of compounds known for their high affinity for hard metal ions like iron(III). kcl.ac.ukresearchgate.net This property makes them useful in the treatment of metal overload diseases.

The synthesis of HOPO-based ligands often involves the condensation of a protected 3-hydroxypyrone with an amine. google.comnih.gov The resulting pyridinone ring can then be further functionalized to create tetradentate or hexadentate chelators. kcl.ac.uk These multidentate ligands can form very stable complexes with metal ions, which is crucial for their therapeutic efficacy. google.com For example, 3-hydroxy-4-pyridinone derivatives have been extensively studied as iron chelators. kcl.ac.uknih.gov

The table below provides an overview of different types of hydroxypyridinone chelating agents and their target metal ions:

| Chelating Agent Type | Denticity | Target Metal Ion(s) |

| 3-Hydroxy-4-pyridinones | Bidentate | Iron(III) |

| Bis(3-hydroxy-4-pyridinone) Ligands | Tetradentate | Uranyl (UO2 2+) |

| Tris(hydroxypyridinones) | Hexadentate | Iron(III), Aluminum(III), Gallium(III) |

| Octadentate Mixed Catecholate-Hydroxypyridinonate Ligands | Octadentate | Actinides (e.g., Plutonium(IV)) |

Development of Functional Materials and Supramolecular Architectures

The unique combination of a nucleophilic nitrogen atom, a modifiable hydroxyl group, and the potential for chirality makes this compound and its isomers valuable precursors in materials science. Researchers have leveraged these features to construct ionic liquids, luminescent materials, and precisely controlled supramolecular structures like metal-organic frameworks.

Components in Ionic Liquids for Electrochemical Applications

Ionic liquids (ILs) are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and wide electrochemical windows, making them promising for various electrochemical applications. rsc.orgnih.gov The this compound scaffold is a key component in the synthesis of functionalized pyridinium-based ILs.

The synthesis typically involves the N-alkylation of a pyridine derivative, in this case, the nitrogen of the pyridine ring is reacted with a suitable alkylating agent. rsc.org Specifically, N-(2-hydroxyethyl)-pyridinium ILs have been prepared from alkylpyridines through N-alkylation to form bromide salts, followed by anion exchange with reagents like lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N) to yield the final room-temperature ionic liquid. rsc.orgnih.gov This process converts the starting alcohol into a cation that forms the basis of the IL.

The resulting hydroxyl-functionalized pyridinium (B92312) ILs exhibit physicochemical and electrochemical properties that are highly tunable by modifying the substitution on the pyridine ring. rsc.orgnih.gov These ILs are often characterized by a wide liquid range, high ionic conductivity, and broad electrochemical stability windows, which are critical properties for electrolytes in energy storage devices like batteries and supercapacitors. rsc.orgnih.govniscpr.res.insemanticscholar.org For instance, a series of alkylated N-(2-hydroxyethyl)-pyridinium ILs with a bis(trifluoromethanesulfonyl)imide (Tf₂N) anion demonstrated electrochemical windows ranging from 3.0 to 5.4 V and thermal stability up to 405°C. rsc.orgnih.gov The presence of the hydroxyl group can also enhance hydrophilicity and influence viscosity. acs.org

Table 1: Physicochemical and Electrochemical Properties of Selected N-(2-hydroxyethyl)-pyridinium ILs Data sourced from studies on structurally related hydroxyl-functionalized pyridinium ionic liquids.